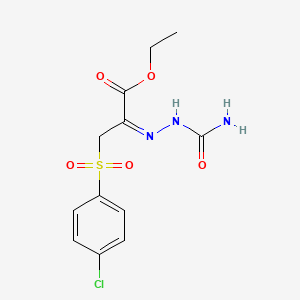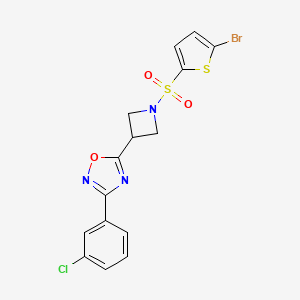
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11BrClN3O3S2 and its molecular weight is 460.75. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of oxadiazole derivatives, which are similar in structure to the specified compound. These derivatives are synthesized through various chemical reactions and characterized using spectroscopic and analytical techniques to determine their structure and properties. For example, the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives has shown that these compounds can be characterized by IR, 1H NMR, and spectroscopic data, indicating their potential for further biological evaluation (Shah et al., 2014)[https://consensus.app/papers/synthesis-characterization-antimicrobial-activity-shah/35406129cff6596f8289dc799370bea3/?utm_source=chatgpt].
Antimicrobial Activity
Research on oxadiazole derivatives has also explored their antimicrobial potential. These studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various microbial strains, showing promising antibacterial and antifungal properties (Prajapati et al., 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt]. Another study highlighted the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties, which exhibited good antifungal activities against plant pathogenic fungi, suggesting their potential as agrochemicals (Xu et al., 2011)[https://consensus.app/papers/synthesis-antifungal-activity-novel-sulfone-derivatives-xu/a982afea625859fd96fd96a5aa1a3bf8/?utm_source=chatgpt].
Antibacterial and Antifungal Evaluation
Further investigations into the antibacterial and antifungal efficacy of oxadiazole derivatives have been conducted. These studies assess the compounds' abilities to inhibit the growth of specific bacteria and fungi, with some derivatives showing superiority over commercial fungicides. The evaluation of novel azetidinones for their antimicrobial activities provided insights into the potential use of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt].
Potential Agricultural Applications
Oxadiazole derivatives have shown potential in agricultural applications, particularly in combating plant diseases. For example, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising results in inhibiting tobacco bacterial wilt, suggesting their use as bactericides for plants (Xu et al., 2012)[https://consensus.app/papers/inhibition-tobacco-wilt-sulfone-derivatives-containing-xu/28dc87a2d3c758c480bcd1595b66f8ec/?utm_source=chatgpt].
Propiedades
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O3S2/c16-12-4-5-13(24-12)25(21,22)20-7-10(8-20)15-18-14(19-23-15)9-2-1-3-11(17)6-9/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBWEOPRRMTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)
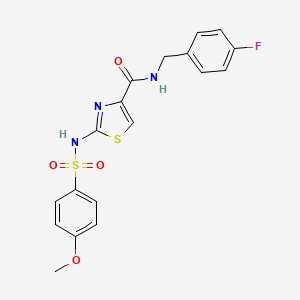

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
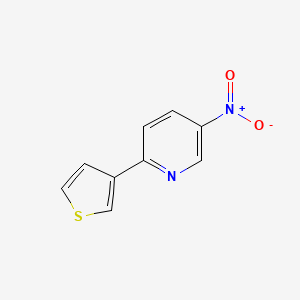
![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)
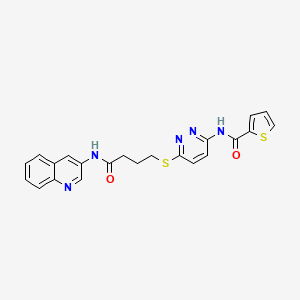
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)
